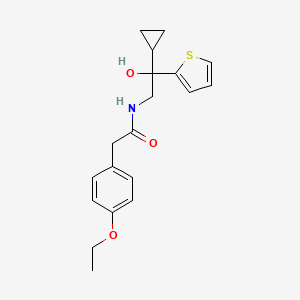

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(4-ethoxyphenyl)acetamide

Description

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-2-(4-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3S/c1-2-23-16-9-5-14(6-10-16)12-18(21)20-13-19(22,15-7-8-15)17-4-3-11-24-17/h3-6,9-11,15,22H,2,7-8,12-13H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFDKLDYEMQNNBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NCC(C2CC2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(4-ethoxyphenyl)acetamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C18H23NO4S

Molecular Weight: 381.5 g/mol

CAS Number: 1396852-35-9

The compound consists of a cyclopropyl group, a thiophene ring, and an ethoxyphenyl moiety, which contribute to its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Cyclopropyl Intermediate: A suitable cyclopropyl precursor reacts with thiophene derivatives.

- Hydroxylation: The intermediate undergoes hydroxylation using reagents like hydrogen peroxide.

- Coupling Reaction: The hydroxylated intermediate is coupled with 4-ethoxyphenyl acetamide using coupling agents such as EDCI or DCC.

Biological Activity

This compound exhibits several biological activities:

The compound interacts with specific molecular targets, such as enzymes and receptors, through mechanisms including:

- Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with target proteins.

- Hydrophobic Interactions: The cyclopropyl and thiophene groups enhance hydrophobic interactions.

- π–π Stacking: Aromatic rings can participate in π–π stacking interactions with nucleobases or aromatic amino acids.

Biological Assays

Various assays have been conducted to evaluate the biological activity of this compound:

| Assay Type | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| COX-1 Inhibition | Cyclooxygenase 1 | 19.45 ± 0.07 | |

| COX-2 Inhibition | Cyclooxygenase 2 | 42.1 ± 0.30 | |

| Anti-inflammatory Activity | RAW264.7 cells | Not specified |

Case Studies

-

Anti-inflammatory Effects:

A study demonstrated that derivatives similar to this compound showed significant inhibition of COX enzymes, indicating potential use in treating inflammatory conditions . -

Hepatic Fibrosis Model:

In animal models of hepatic fibrosis, compounds with similar structures were shown to inhibit collagen prolyl-4-hydroxylase, suggesting that they may reduce fibrotic tissue formation . -

Cell Proliferation Assays:

MTT assays on hepatic stellate cells indicated that the compound could modulate cell proliferation, potentially influencing liver health and regeneration processes .

Comparison with Similar Compounds

Structural and Functional Insights

Thiophene vs. Other Heterocycles :

The thiophen-2-yl group in the target compound and N-(4-Bromophenyl)-2-(2-thienyl)acetamide may confer antimycobacterial properties, as seen in related thiophene-acetamide derivatives. In contrast, compounds with triazolylsulfanyl () or thiazolyl groups () lack direct activity reports but may exhibit varied binding affinities due to sulfur-containing heterocycles .

Ethoxyphenyl Substitution :

The 4-ethoxyphenyl group in the target compound and N-(4-ethoxyphenyl)acetamide likely enhances lipophilicity and metabolic stability compared to simpler phenyl or halogenated (e.g., 4-bromophenyl in ) derivatives. Ethoxy groups can reduce oxidative metabolism, extending half-life .

Cyclopropyl and Hydroxy Groups: The cyclopropyl moiety in the target compound is unique among the compared structures. The hydroxy group on the ethyl chain could enhance solubility via hydrogen bonding, contrasting with non-polar substituents like cyclohexyl in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.